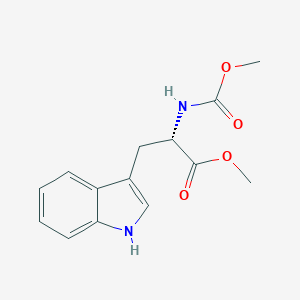

N-(Methoxycarbonyl)-l-tryptophan methyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKFSMKXYQRLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key derivative of the amino acid L-tryptophan utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of the compound's chemical identity, physicochemical characteristics, and spectroscopic profile. Included are field-proven, step-by-step methodologies for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is elucidated, and all data is supported by authoritative references.

Introduction

This compound (CAS 58635-46-4) is a protected amino acid derivative that plays a significant role in synthetic organic chemistry. The protection of both the amine and carboxylic acid functionalities—via methoxycarbonyl and methyl ester groups, respectively—renders the tryptophan indole side chain available for various chemical modifications and facilitates its use as a building block in complex molecular architectures. An accurate and thorough understanding of its physical properties is paramount for its effective application, influencing critical parameters such as reaction kinetics, purification strategies, formulation, and storage stability. This guide synthesizes available data and provides robust protocols for its characterization.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

-

IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate[1]

The molecular structure, depicted below, is fundamental to interpreting its physical and chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and behavior of the compound under various conditions are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Melting Point | 99-101 °C | [3] |

| Optical Rotation | [α]²⁰/D −1.4° (c = 1 in methanol) | [3] |

| Assay | ≥ 98% | [3] |

Melting Point

The sharp melting range of 99-101 °C is indicative of a compound with high purity.[3] A broader melting range would suggest the presence of impurities, which disrupt the crystalline lattice and lead to melting point depression.

Optical Activity

As a derivative of the chiral amino acid L-tryptophan, the compound is optically active, rotating plane-polarized light. The specific rotation of -1.4° in methanol confirms the retention of the (S)-configuration at the α-carbon.[3] This property is crucial for applications in stereoselective synthesis and for the development of chiral drugs, where enantiomeric purity is a regulatory requirement.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be predicted from its structure and determined empirically. The presence of two ester groups and a carbamate reduces the polarity compared to the parent amino acid. The indole ring contributes significant nonpolar character. Therefore, it is expected to have limited solubility in water but good solubility in moderately polar to nonpolar organic solvents.

A systematic approach to determining solubility is essential for tasks such as choosing a solvent for reaction, extraction, or chromatography.

Caption: Workflow for qualitative solubility testing.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. Key expected signals in ¹H NMR would include distinct singlets for the two methyl ester protons, signals for the aromatic protons of the indole ring, and resonances for the α- and β-protons of the amino acid backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational frequencies. Key absorptions are expected for the N-H stretch of the carbamate and indole, C=O stretches for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-O stretches.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 277.29.

Experimental Methodologies

The following protocols are standardized procedures for the determination of the key physical properties discussed. Adherence to these methods ensures data quality and consistency.

Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting range for a pure crystalline solid.[4][5]

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6]

-

Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting point.[7] This initial run prevents time loss during the precise measurement.

-

Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Insert a new sample capillary. Heat at a medium rate until the temperature is ~15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Optical Rotation Measurement (Polarimetry)

This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument by running a blank with the pure solvent (methanol). The reading should be zero.[8]

-

Sample Preparation: Accurately prepare a 1.0 g/100 mL (c=1) solution of this compound in high-purity methanol. Ensure the solid is completely dissolved.

-

Cell Filling: Rinse a clean polarimeter cell (typically 1 decimeter in length) with a small amount of the sample solution. Carefully fill the cell with the solution, ensuring no air bubbles are present in the light path.[9][10] Bubbles will scatter light and lead to erroneous readings.

-

Measurement: Place the filled cell in the polarimeter's sample chamber. Allow the temperature to equilibrate to 20 °C. Record the observed rotation (α). Perform at least three separate measurements and average the results.

-

Calculation of Specific Rotation [α]: Use the following formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[11][12]

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a soft tissue lightly moistened with isopropanol to wipe the crystal surface, then allow it to dry completely. Acquire a background spectrum of the empty, clean crystal.[13][14] This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[12]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.

-

Data Processing & Cleaning: After the measurement, raise the press arm and remove the sample. Clean the ATR crystal surface thoroughly with a solvent-moistened tissue. The resulting spectrum can be processed to label key peaks corresponding to specific functional group vibrations.

¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[15][16]

-

Solvent Addition: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[15][17] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[17]

-

Dissolution & Transfer: Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid impurities will degrade the magnetic field homogeneity and result in poor spectral resolution.

-

Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer's spinner turbine and place it in the instrument. The spectrometer's software will be used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.

-

Processing: After data acquisition, the resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ peak at 7.26 ppm is a common reference).

Conclusion

The physical properties of this compound are well-defined and consistent with a pure, chiral organic compound. Its solid nature, sharp melting point, and specific optical rotation provide critical benchmarks for identity and purity assessment in research and development settings. The spectroscopic and solubility characteristics further inform its application in chemical synthesis. The standardized protocols provided herein serve as a robust framework for the reliable and reproducible characterization of this and similar compounds, underpinning the principles of scientific integrity and quality control in drug development and chemical research.

References

- Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). Retrieved from University of Toronto Scarborough website.

- NMR Sample Preparation. (n.d.). Retrieved from University of Cambridge, Department of Chemistry website.

- Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a university chemistry lab manual source.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual source.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- NMR Sample Preparation. (n.d.).

- Optical Rotation - Specific Rotation Measurement Procedures. (n.d.). Rudolph Research Analytical.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. [Video]. YouTube.

- Melting point determin

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry lab manual source.

- How to Use a Polarimeter. (n.d.). Drawell.

- Melting point determination. (n.d.).

- SOP FOR POLARIMETER: OPERATION AND CALIBRATION. (2017, August 2).

- Quick guide for running a simple ATR/IR on the Smith instrument on solids or liquids. (n.d.). Retrieved from Wipf Group, University of Pittsburgh website.

- Sample Preparation. (n.d.).

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- Melting point determin

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [Video]. YouTube.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Polarimeter Guide: Optical Activity & Applic

- 781 OPTICAL ROTATION. (n.d.). Rudolph Research Analytical.

- Electrospray Direct Injection. (n.d.). Retrieved from University of Wisconsin-Madison, Biotechnology Center website.

- FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs. (2021, February 2). Pharmaceutical Guidelines.

- Melting Point. (2010, February 4). MIT Digital Lab Techniques Manual. [Video]. YouTube.

- Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. (n.d.). ETH Zurich Research Collection.

- NMR Sample Preparation: The Complete Guide. (n.d.).

- Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI–MS/MS for toxicological screening. Bioanalysis, 6(15), 2043-2055.

- Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. (n.d.). Analytical Methods (RSC Publishing).

- Versace, F., Déglon, J., Mangin, P., & Staub, C. (2014). Application of direct-infusion ESI-MS/MS for toxicological screening. PubMed.

- NMR SAMPLE PREPARATION. (n.d.). Retrieved from Western University, JB Stothers NMR Facility website.

- Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. (2024, August 9).

- This compound. (n.d.). PubChem.

- N-Boc-l-tryptophan methyl ester. (n.d.). Organic Syntheses.

Sources

- 1. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. edisco.it [edisco.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. pharmastate.academy [pharmastate.academy]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. organomation.com [organomation.com]

N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS number

An In-Depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester

This guide provides a comprehensive technical overview of this compound (CAS No. 58635-46-4), a key building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, core applications, and analytical characterization, grounding all information in established scientific principles.

Core Identity and Physicochemical Properties

This compound is a derivative of the essential amino acid L-tryptophan, where both the alpha-amino group and the carboxylic acid group are chemically protected. The N-terminal amine is protected by a methoxycarbonyl group, and the C-terminus is protected as a methyl ester. This dual protection makes it a stable and valuable intermediate in multi-step organic syntheses.

Chemical Identifiers

-

IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate[3]

-

Synonyms: Nα-Methoxycarbonyl-L-tryptophan methyl ester, Methyl (methoxycarbonyl)-L-tryptophanate[3]

-

SMILES String: COC(=O)NC(=O)OC

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental work.

| Property | Value | Source(s) |

| Molecular Weight | 276.29 g/mol | [1][3][5][6] |

| Appearance | Solid form, typically a white to off-white powder. | |

| Melting Point | 99-101 °C (literature) | [7] |

| Optical Activity | [α]20/D −1.4° (c = 1 in methanol) | |

| Storage | Store in a cool, dry place. Recommended storage at 0-8 °C. | |

| Solubility | While specific data is not widely published, based on its structure and data for related compounds like L-tryptophan methyl ester hydrochloride, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[8][9] It has low predicted water solubility. |

Synthesis and Mechanism

The synthesis of this compound is a standard procedure in organic chemistry, involving the protection of the alpha-amino group of L-tryptophan methyl ester. The following protocol is based on well-established N-protection reactions.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from L-tryptophan methyl ester hydrochloride.

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Methyl chloroformate

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Dissolution: Suspend L-tryptophan methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second acts as a base for the subsequent reaction. Stir for 15-20 minutes.

-

N-Protection: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Causality: This slow addition prevents a rapid exotherm and minimizes side reactions.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Quenching & Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess base, the bicarbonate wash removes any unreacted chloroformate and acidic byproducts, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound as a solid.[1]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid building block, particularly in the field of peptide chemistry.

Peptide Synthesis

This compound is well-suited for solution-phase peptide synthesis . In this methodology, peptide chains are assembled sequentially in a solvent. The methoxycarbonyl group on the nitrogen serves as a robust urethane-type protecting group, preventing the amine from participating in unwanted reactions during the formation of a peptide bond at the C-terminal methyl ester.

The tryptophan side chain itself is prone to modification during acidic cleavage steps often used in solid-phase peptide synthesis, making carefully chosen protecting groups crucial.[10] While less common than Boc or Fmoc protection, the methoxycarbonyl group offers an alternative with different deprotection conditions, adding versatility to a synthetic chemist's toolkit.

Role in a Peptide Coupling Cycle

Caption: Role as a building block in a solution-phase peptide coupling cycle.

Intermediate in Pharmaceutical Synthesis

The tryptophan indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. As a stable, protected derivative, this compound can serve as a key starting material for the synthesis of more complex molecules targeting a range of therapeutic areas.[5]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed. Store in a cool, dry place, often refrigerated (0-8 °C) or frozen for long-term stability.

-

Incompatible Materials: Avoid strong oxidizing agents.[11]

-

Hazardous Decomposition: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]

Analytical Characterization

Confirming the identity and purity of the synthesized or purchased material is a critical step.

Analytical Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone, and the two distinct methyl groups of the ester and carbamate. A spectrum is available for reference.[12] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the indole, and aliphatic carbons. |

| Mass Spectrometry | Confirms the molecular weight. | An exact mass corresponding to the molecular formula C₁₄H₁₆N₂O₄ (Monoisotopic Mass: 276.1110 Da).[3] |

| HPLC | Purity determination. | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient). Detection is typically at 280 nm due to the indole chromophore.[13] |

Conclusion

This compound, identified by CAS number 58635-46-4 , is a synthetically valuable derivative of L-tryptophan. Its strategic use of protecting groups makes it an important intermediate for peptide synthesis and the development of complex pharmaceutical agents. The well-defined physicochemical properties and established analytical methods for its characterization ensure its reliable application in research and development. Proper adherence to the synthesis, purification, and handling protocols outlined in this guide will enable scientists to effectively utilize this compound in their work.

References

- Vertex AI Search. This compound | 58635-46-4.

- King Scientific. N-(Methoxycarbonyl) L-tryptophan methyl ester, 95% Purity, C14H16N2O4, 1 gram.

- Chem-Impex. Nα-Boc-L-tryptophan methyl ester.

- Santa Cruz Biotechnology. This compound | CAS 58635-46-4 | SCBT.

- Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-tryptophan methyl ester.

- Sigma-Aldrich. Nα-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4.

- PubChem. This compound | C14H16N2O4 | CID 7018187.

- ChemicalBook. L-TRYPTOPHAN METHYL ESTER(58635-46-4) 1H NMR spectrum.

- PubChem. This compound | C14H16N2O4 | CID 7018187.

- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

- ChemBK. This compound - Physico-chemical Properties.

- Sigma-Aldrich. Na-Methoxycarbonyl- L -tryptophan methyl ester 98 58635-46-4.

- The Royal Society of Chemistry.

- Junk, L., Ullrich, A., & Kazmaier, U.

- PubMed. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. Int J Pept Protein Res. 1993 Jul;42(1):58-63.

- ACS Publications. Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.

- ResearchGate.

- de la Torre, B.G., et al. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett. Pept. Sci.

- Santa Cruz Biotechnology. This compound | CAS 58635-46-4.

- BenchChem. Application Notes and Protocols: N-Boc-6-methyl-L-tryptophan in Solution-Phase Synthesis.

- BenchChem. An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. afgsci.com [afgsci.com]

- 7. chembk.com [chembk.com]

- 8. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound(58635-46-4) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

structure of N-(Methoxycarbonyl)-l-tryptophan methyl ester

An In-Depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, characterized by the protection of both its amino and carboxyl functional groups. The introduction of a methoxycarbonyl (Moc) group at the α-amino position and an esterification of the carboxylic acid to a methyl ester renders the molecule a crucial building block in synthetic organic chemistry. Its primary utility lies in peptide synthesis, where the temporary masking of reactive sites is paramount to achieving controlled, sequential assembly of amino acid residues. This guide provides a comprehensive technical overview of its structure, synthesis, analytical validation, and applications, designed for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and chemical properties is fundamental to its effective application.

Structural Elucidation

The compound is systematically named methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate.[1] Its structure features the characteristic indole side chain of tryptophan, with the chiral α-carbon maintained in the naturally occurring L-configuration.

Stereochemistry

The "(2S)" designation, corresponding to the L-isomer, is critical. In the context of drug development and peptide chemistry, chirality dictates biological activity. The use of the L-enantiomer ensures that synthetic peptides or molecules derived from this building block can mimic the stereochemistry of their natural counterparts, which is essential for proper interaction with biological targets like enzymes and receptors.

Physicochemical Data Summary

The physical properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 276.29 g/mol | [1][2] |

| Appearance | Solid, white to off-white powder/solid | [4] |

| Melting Point | 99-101 °C | |

| Optical Rotation | [α]20/D −1.4° (c = 1 in methanol) | |

| Assay | ≥98% |

Synthesis and Purification

The synthesis of this compound is logically approached as a two-stage process: first, the protection of the carboxylic acid, followed by the protection of the α-amino group. This sequence is causal; esterifying the acid first under acidic conditions (Fischer-Speier esterification) conveniently leaves the amino group as an ammonium salt, preventing it from undergoing side reactions. The free amine is then regenerated in a basic workup, ready for the subsequent N-protection step.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a standard, reliable method for laboratory-scale synthesis.

Step A: Synthesis of L-Tryptophan Methyl Ester

This procedure is based on the well-established Fischer-Speier esterification.[5]

-

Reaction Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (approx. 8 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

-

Acid Catalyst Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is preferable to using gaseous HCl as it is more convenient for laboratory scale.

-

Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. The resulting crude product is L-tryptophan methyl ester hydrochloride.[5] This can be carried forward or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.

Step B: N-protection to form this compound

-

Reaction Setup: Dissolve the L-tryptophan methyl ester (free amine, 1.0 eq) from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl produced during the reaction.

-

Acylation: Cool the solution to 0 °C and add methyl chloroformate (1.1 eq) dropwise. The highly reactive acid chloride readily acylates the nucleophilic α-amino group.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified.

Purification Workflow

Purification is typically achieved via flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is an effective eluent system, with the polar product eluting at higher concentrations of ethyl acetate.

Sources

An In-depth Technical Guide to N-(Methoxycarbonyl)-l-tryptophan methyl ester

This guide provides a comprehensive technical overview of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its applications, all grounded in authoritative scientific sources.

Core Molecular Attributes and Physicochemical Properties

This compound, with a molecular weight of 276.29 g/mol , is a derivative of the essential amino acid L-tryptophan.[1] The introduction of a methoxycarbonyl protecting group on the alpha-amino group and a methyl ester at the carboxylic acid terminus renders the molecule suitable for various synthetic transformations where the reactivity of these functional groups needs to be modulated.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1] |

| Molecular Weight | 276.29 g/mol | [1][2] |

| CAS Number | 58635-46-4 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 99-101 °C | [2][3] |

| Optical Activity | [α]20/D −1.4°, c = 1 in methanol | [3] |

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the protection of the α-amino group.

Step 1: Fischer-Speier Esterification of L-Tryptophan

This classic method utilizes an acid catalyst in methanol to produce L-tryptophan methyl ester hydrochloride.[4]

Materials:

-

L-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Suspend L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the L-tryptophan methyl ester hydrochloride.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: N-Methoxycarbonylation

The free amino group of the L-tryptophan methyl ester is then protected using methyl chloroformate.

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Methyl chloroformate

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

Procedure:

-

Dissolve or suspend L-tryptophan methyl ester hydrochloride in the chosen solvent system.

-

Cool the mixture in an ice bath.

-

Add the base dropwise to neutralize the hydrochloride and liberate the free amine.

-

Slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the low temperature and vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature, monitoring its progress by TLC.

-

Upon completion, perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis, where it serves as a protected building block for the incorporation of a tryptophan residue into a peptide chain.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the methoxycarbonyl group serves as a stable Nα-protecting group. It prevents the unwanted polymerization of the amino acid and allows for the sequential addition of other amino acids to the growing peptide chain. The choice of protecting group is critical for the overall success of the synthesis, and the methoxycarbonyl group offers an alternative to the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, particularly in solution-phase peptide synthesis.[3]

The indole side chain of tryptophan is susceptible to oxidation and other side reactions under certain peptide synthesis conditions. While the methoxycarbonyl group on the alpha-amino group does not directly protect the indole ring, its presence is part of an overall strategy to control the reactivity of the tryptophan unit during peptide assembly.

Utility as a Synthetic Intermediate

Beyond peptide synthesis, this compound is a versatile intermediate for the synthesis of more complex molecules. The protected amino acid can undergo various transformations at the indole nucleus, allowing for the creation of a library of tryptophan derivatives with potential biological activity. These derivatives are valuable in drug discovery for probing structure-activity relationships.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester and the methoxycarbonyl group.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the indole ring, and the aliphatic carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretches of the ester and carbamate, and aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility in peptide synthesis and as an intermediate for the preparation of complex tryptophan derivatives makes it a key compound for researchers in medicinal chemistry and drug discovery. The synthetic protocol and analytical data presented in this guide provide a solid foundation for its preparation and application in the laboratory.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

- SpectraBase. (n.d.). L-Tryptophan, N,N'-dimethoxycarbonyl-, methyl ester.

- SpectraBase. (n.d.). L-Tryptophan, N-ethoxycarbonyl-, methyl ester.

- Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester.

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.

- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

- Waser, M., & Gising, J. (2021). Photoredox-catalyzed oxidative decarboxylative coupling of small peptides. Chemical Science, 12(1), 222-226. [Link]

- ChemBK. (n.d.). This compound.

- ResearchGate. (n.d.). FTIR spectrum of the L-tryptophan biomolecule.

Sources

A Senior Application Scientist's Guide to the Synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive, technically-grounded guide for the synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a pivotal derivative of l-tryptophan. Esteemed for its role as a protected building block in complex peptide synthesis and as a key intermediate in the development of novel therapeutics, a robust and reproducible synthetic protocol is paramount.[1] This guide moves beyond a mere recitation of steps, delving into the mechanistic rationale and practical considerations that underpin a successful synthesis, ensuring both high yield and purity.

Strategic Overview: A Two-Step Approach to Derivatization

The transformation of the zwitterionic l-tryptophan into its N-protected methyl ester derivative necessitates two primary chemical modifications: the esterification of the carboxylic acid and the protection of the α-amino group.

-

Step 1: Esterification of the Carboxylic Acid. The initial step focuses on converting the carboxylic acid of l-tryptophan into its corresponding methyl ester. This is crucial for enhancing solubility in organic solvents and preventing unwanted side reactions of the carboxyl group in subsequent steps.

-

Step 2: N-Protection of the Amine. Following esterification, the primary amino group is protected with a methoxycarbonyl group. This protection strategy is vital for peptide synthesis, as it prevents the nucleophilic amine from participating in unintended reactions during peptide bond formation.[1][2]

The sequential execution of these steps is a deliberate choice. Attempting to protect the amine first can be complicated by the poor solubility of the resulting N-protected amino acid. By first forming the methyl ester hydrochloride salt, we create an intermediate that is readily soluble in the reaction medium for the subsequent N-protection step.

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

The esterification of amino acids can be achieved through various methods, including the classic Fischer-Speier esterification.[3] However, for a highly efficient and straightforward synthesis, the use of thionyl chloride (SOCl₂) in methanol is the superior choice.

Causality of Reagent Selection: The genius of this method lies in its dual-functionality. Thionyl chloride reacts with the solvent, methanol, to generate hydrochloric acid (HCl) in situ. This HCl serves two purposes:

-

Catalysis: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

In-Situ Protection: It protonates the α-amino group, forming the ammonium salt. This positively charged group is non-nucleophilic, thereby preventing the amine from engaging in side reactions, such as intermolecular amide bond formation.

Experimental Protocol: Esterification

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂) (e.g., 1.2 equivalents) dropwise to the stirred methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Addition of L-Tryptophan: Once the addition of SOCl₂ is complete and the solution has stirred for 15 minutes, add l-tryptophan (1.0 equivalent) portion-wise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Isolation: Add diethyl ether to the residue and triturate (scrape and stir) to induce the precipitation of a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield l-tryptophan methyl ester hydrochloride.[4]

Part II: Synthesis of this compound

With the ester in hand, the next step is the protection of the amino group. This is an acylation reaction using methyl chloroformate as the acylating agent under basic conditions, often referred to as a Schotten-Baumann reaction.

Mechanistic Rationale: The l-tryptophan methyl ester hydrochloride is first neutralized with a base (e.g., triethylamine or sodium bicarbonate) to liberate the free, nucleophilic primary amine. This amine then attacks the electrophilic carbonyl carbon of methyl chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion. The base also serves to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

Caption: Simplified mechanism for the N-protection step.

Experimental Protocol: N-Protection

-

Reaction Setup: Dissolve the l-tryptophan methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Neutralization: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (2.2 equivalents), dropwise to the stirred solution.

-

Acylation: While maintaining the temperature at 0 °C, slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture.[5]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess triethylamine, saturated sodium bicarbonate solution to remove any unreacted methyl chloroformate, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.[6]

Product Characterization and Data

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][7][8][9] |

| Molecular Weight | 276.29 g/mol | [2][7][8] |

| Appearance | White solid | [2] |

| Melting Point | 99-101 °C | [2][10] |

| Optical Rotation ([α]20/D) | -1.4° (c=1 in methanol) | [2] |

Spectroscopic Data Summary

| Technique | Key Signals / Peaks |

| ¹H NMR | Signals corresponding to the indole ring protons, the α- and β-protons of the tryptophan backbone, and the two distinct methyl groups of the ester and the carbamate.[7][11] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the indole ring, and the aliphatic carbons of the backbone and methyl groups.[7][12] |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretch (indole, ~3400 cm⁻¹), C=O stretch (ester, ~1740-1750 cm⁻¹), and C=O stretch (carbamate, ~1680-1700 cm⁻¹).[7][13] |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z ≈ 277.1. |

References

- PubChem.this compound. [Link]

- Arai, I., & Muramatsu, I. (2002).A simple and convenient method for esterification of tryptophan and other amino acids. ChemInform.

- Organic Syntheses.N-Boc-l-tryptophan methyl ester. [Link]

- Arai, I., & Muramatsu, I.A Simple and Convenient Method for Esterification of Tryptophan and Other Amino Acids.

- Google Patents.CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.

- Arai, I., & Muramatsu, I. (1983).A simple and convenient method for esterification of tryptophan and other amino acids. The Journal of Organic Chemistry.

- ResearchGate.FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

- The Royal Society of Chemistry.

- SpectraBase.L-Tryptophan, N,N'-dimethoxycarbonyl-, methyl ester. [Link]

- Google Patents.CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

- ResearchGate.Reagents and conditions: a)

- Organic Chemistry Portal.

- Investigation of thermochemical Features of Gamma Irradi

- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents.PMC - NIH. [Link]

- ResearchGate.Reagents and conditions: (a)

- Google Patents.

- ResearchGate.ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... [Link]

- Analyst (RSC Publishing).Fragmentation study of tryptophan-derived metabolites.... [Link]

- ChemBK.this compound. [Link]

- National Institute of Standards and Technology.L-Tryptophan - the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nα-甲氧羰基-L-色氨酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. chembk.com [chembk.com]

- 11. This compound(58635-46-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of N-(Methoxycarbonyl)-l-tryptophan methyl ester in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

In the intricate world of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a perfunctory step but a cornerstone of successful formulation and process development. The solubility profile of a compound dictates its bioavailability, dictates the choice of reaction and purification solvents, and profoundly influences the design of crystallization processes. This guide is dedicated to providing an in-depth technical exploration of the solubility of N-(Methoxycarbonyl)-l-tryptophan methyl ester, a crucial building block in organic synthesis and medicinal chemistry.

While direct, comprehensive quantitative solubility data for this specific compound remains elusive in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental frameworks necessary to navigate its solubility characteristics. By leveraging data from structurally analogous compounds and first principles of physical chemistry, we will construct a robust understanding of how this compound is likely to behave in a variety of organic solvents. This document is structured to empower the reader with not just data, but with the scientific rationale to make informed decisions in their research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These properties provide clues to its potential interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 276.29 g/mol | [1][2] |

| Melting Point | 99-101 °C | |

| Appearance | White solid | [3] |

| CAS Number | 58635-46-4 | [1][2] |

| Computed XLogP3 | 1.8 | [1] |

The presence of both hydrogen bond donors (the N-H of the indole ring and the carbamate) and acceptors (the carbonyl oxygens), along with a significant nonpolar surface area from the indole and methyl groups, suggests a nuanced solubility profile. The computed XLogP3 of 1.8 indicates a moderate lipophilicity.[1]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a delicate interplay of energetic factors, which can be conceptualized as a three-step process. Understanding this framework is essential for rational solvent selection.

Figure 1. A simplified diagram illustrating the key energetic contributions to the overall enthalpy of solution.

A favorable dissolution process occurs when the energy released during solvation is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Predictive Solubility Analysis: Insights from a Structural Analogue

In the absence of direct experimental data for this compound, we can draw valuable inferences from its close structural analogue, l-tryptophan methyl ester hydrochloride . A comprehensive study on the solubility of this hydrochloride salt in twelve pure solvents provides a strong predictive foundation.[4]

It is crucial to acknowledge the structural differences: our target compound has a methoxycarbonyl group protecting the alpha-amino group, rendering it neutral, whereas the analogue is a hydrochloride salt, making it more polar and likely more soluble in polar protic solvents. Despite this, the relative solubility trends across a range of solvents can offer significant guidance.

Table 1: Mole Fraction Solubility (x₁) of l-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]

| Solvent | Dielectric Constant (approx.) | Solvent Type | Mole Fraction (x₁) |

| Methanol | 32.7 | Polar Protic | 0.033403 |

| Water | 80.1 | Polar Protic | 0.011939 |

| Ethanol | 24.5 | Polar Protic | 0.007368 |

| n-Propanol | 20.1 | Polar Protic | 0.003708 |

| n-Butanol | 17.5 | Polar Protic | 0.002632 |

| Isobutanol | 17.9 | Polar Protic | 0.001716 |

| sec-Butanol | 16.5 | Polar Protic | 0.001651 |

| Isopropanol | 19.9 | Polar Protic | 0.001573 |

| Acetone | 20.7 | Polar Aprotic | 0.000605 |

| 2-Butanone | 18.5 | Polar Aprotic | 0.000401 |

| Ethyl acetate | 6.0 | Polar Aprotic | 0.000074 |

| Acetonitrile | 37.5 | Polar Aprotic | 0.000065 |

Analysis and Extrapolation for this compound:

-

Polar Protic Solvents: The high solubility of the hydrochloride salt in alcohols is driven by strong ion-dipole and hydrogen bonding interactions.[4] For the neutral this compound, while the ionic interactions will be absent, the ability of the molecule to engage in hydrogen bonding with protic solvents like methanol and ethanol suggests that these will likely be effective solvents. The solubility is expected to be significant, though likely lower than its hydrochloride counterpart.

-

Polar Aprotic Solvents: The lower solubility of the hydrochloride salt in polar aprotic solvents like acetone and ethyl acetate is notable.[4] For our neutral, more lipophilic target compound, the solubility in these solvents is expected to be comparatively better. Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be considered as potentially good candidates for dissolving this compound.

-

Nonpolar Solvents: While not included in the analogue study, it can be inferred that the solubility of this compound in nonpolar solvents such as hexanes or toluene will be limited due to the presence of multiple polar functional groups.

Key Factors Influencing Solubility

The solubility of this compound is a multifactorial property. A systematic approach to solvent screening should consider the following:

-

Solvent Polarity: As a moderately polar molecule, it will exhibit the highest solubility in solvents of similar polarity, following the "like dissolves like" principle. A blend of polar and nonpolar characteristics in the solvent is likely to be optimal.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the solute's carbamate, ester, and indole functionalities.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process; therefore, the solubility of this compound is expected to increase with rising temperature.[4]

-

Cohesive Energy Density: This parameter, related to the Hildebrand and Hansen solubility parameters, quantifies the energy of vaporization of a solvent and is a good indicator of the energy required to create a cavity for the solute. Solvents with cohesive energy densities similar to that of the solute are more likely to be effective.[4]

Figure 2. A diagram showing the primary factors that govern the solubility of the target compound in organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a well-controlled experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow:

Figure 3. A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the dissolution equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered sample. Evaporate the solvent and weigh the remaining solid, or, more accurately, dilute the filtered solution with a suitable mobile phase and analyze its concentration using a pre-validated HPLC method. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Data Analysis: Calculate the solubility from the determined concentration in the saturated solution. Express the results in appropriate units, such as mg/mL, g/L, or molarity.

Safety and Handling Considerations

As with any chemical compound, proper safety protocols must be observed when handling this compound and the associated organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a fume hood.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed information on hazards, handling, and disposal.

-

Storage: Store the compound in a cool, dry place, away from incompatible materials.

Conclusion and Future Perspectives

-

Predicted Good Solvents: Polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone and ethyl acetate, are likely to be effective solvents.

-

Experimental Verification is Key: The provided shake-flask protocol offers a reliable method for obtaining precise solubility data.

-

Influencing Factors: Temperature and the hydrogen bonding capacity of the solvent will be critical determinants of solubility.

Future work in this area should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and for optimizing synthetic and purification processes involving this important molecule.

References

- Cheméō. (n.d.). Chemical Properties of L-Tryptophan, N-acetyl- (CAS 1218-34-4).

- Journal of Chemical & Engineering Data. (2024). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Figshare.

- ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N-dimethylformamide and several alcohols.

- ResearchGate. (n.d.). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.

- Cheméō. (n.d.). L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties.

- Semantic Scholar. (n.d.). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K.

- PubChem. (n.d.). This compound.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

- 1. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Spectral Analysis of N-(Methoxycarbonyl)-l-tryptophan methyl ester

Introduction

N-(Methoxycarbonyl)-l-tryptophan methyl ester is a derivative of the essential amino acid l-tryptophan, characterized by the protection of both the amine and carboxylic acid functionalities.[1][2] Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol .[1][2] This compound serves as a key building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The key structural features include an indole ring, a chiral alpha-carbon, a carbamate group (N-methoxycarbonyl), and a methyl ester group. Each of these moieties will give rise to characteristic signals in the various spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][4][5][6][7] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of an organic compound can be determined.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data integrity.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.60-7.00 | m | 5H | Ar-H |

| ~5.20 | d | 1H | N-H (carbamate) |

| ~4.60 | m | 1H | α-CH |

| ~3.70 | s | 3H | OCH₃ (ester) |

| ~3.60 | s | 3H | OCH₃ (carbamate) |

| ~3.30 | m | 2H | β-CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Indole N-H (~8.10 ppm): The broad singlet in the downfield region is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons (~7.60-7.00 ppm): The complex multiplet in this region corresponds to the five protons on the indole ring. The complexity arises from the various coupling interactions between these protons.

-

Carbamate N-H (~5.20 ppm): The doublet is assigned to the proton on the carbamate nitrogen, which is coupled to the adjacent α-proton.

-

Alpha-Proton (~4.60 ppm): This multiplet corresponds to the chiral proton on the α-carbon. It is coupled to the carbamate N-H and the two diastereotopic protons of the β-methylene group.

-

Methyl Ester Protons (~3.70 ppm): The sharp singlet integrating to three protons is characteristic of the methyl group of the ester functionality.

-

Carbamate Methyl Protons (~3.60 ppm): This singlet, also integrating to three protons, is assigned to the methyl group of the N-methoxycarbonyl protecting group.

-

Beta-Protons (~3.30 ppm): The multiplet corresponds to the two diastereotopic protons of the methylene group attached to the indole ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (ester) |

| ~156.0 | C=O (carbamate) |

| ~136.0 | C (indole, quaternary) |

| ~127.0 | C (indole, quaternary) |

| ~123.0 - 111.0 | CH (indole) |

| ~109.0 | C (indole, C-3) |

| ~55.0 | α-CH |

| ~52.5 | OCH₃ (ester) |

| ~52.0 | OCH₃ (carbamate) |

| ~28.0 | β-CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (~172.0 and ~156.0 ppm): The two downfield signals correspond to the two carbonyl carbons of the ester and carbamate groups, respectively. Their chemical shifts are characteristic of these functional groups.

-

Indole Carbons (~136.0 - 109.0 ppm): The signals in this range are assigned to the eight carbons of the indole ring. The quaternary carbons appear at the lower field end of this range, while the protonated carbons are found at the higher field end.

-

Alpha-Carbon (~55.0 ppm): This signal corresponds to the chiral carbon atom attached to the nitrogen and the indole-3-methylene group.

-

Methyl Carbons (~52.5 and ~52.0 ppm): These two signals are assigned to the methyl carbons of the ester and carbamate groups.

-

Beta-Carbon (~28.0 ppm): The upfield signal is attributed to the methylene carbon adjacent to the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10][11]

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~3350 | Medium, Sharp | N-H stretch (carbamate) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1740 | Strong, Sharp | C=O stretch (ester) |

| ~1715 | Strong, Sharp | C=O stretch (carbamate) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and carbamate) |

| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3400 and ~3350 cm⁻¹): The two distinct peaks in this region are indicative of the two different N-H bonds in the molecule: the indole N-H and the carbamate N-H.

-

C-H Stretching (~3000-2850 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in both the aromatic indole ring and the aliphatic portions of the molecule.

-

C=O Stretching (~1740 and ~1715 cm⁻¹): The two strong, sharp absorptions are characteristic of the carbonyl groups. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl.

-

C=C Stretching (~1600-1450 cm⁻¹): These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.

-

C-O Stretching (~1250 cm⁻¹): The strong band in this region is attributed to the C-O single bond stretching of both the ester and carbamate functionalities.

-

C-H Bending (~740 cm⁻¹): This strong absorption is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring portion of the indole nucleus.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14][15] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

A common ionization technique for this type of molecule is Electrospray Ionization (ESI).

Caption: Workflow for ESI-MS data acquisition.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum will typically show the molecular ion peak (or a protonated/sodiated adduct) and several fragment ions. The molecular weight of this compound is 276.29 g/mol .

Expected Key Ions:

-

[M+H]⁺: m/z 277

-

[M+Na]⁺: m/z 299

Plausible Fragmentation Pathway:

The fragmentation of the molecular ion is a key diagnostic tool. The following diagram illustrates a likely fragmentation pathway for this compound.

Caption: A plausible fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion: The observation of a peak at m/z 277 ([M+H]⁺) or 299 ([M+Na]⁺) confirms the molecular weight of the compound.

-

Loss of Methanol (m/z 245): A common fragmentation for methyl esters is the loss of a neutral methanol molecule (32 Da).

-

Loss of Carbon Dioxide (m/z 201): Subsequent loss of carbon dioxide (44 Da) from the carbamate moiety is a likely fragmentation step.

-

Indolylmethyl Cation (m/z 130): The most stable and often most abundant fragment ion is the indolylmethyl cation (skatole cation), which is characteristic of tryptophan derivatives.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. Each technique offers unique and complementary information. ¹H and ¹³C NMR elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides structural clues through fragmentation analysis. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic building block.

References

- PubChem. This compound.

- Vedantu.

- Fiveable. 12.7 Interpreting Infrared Spectra - Organic Chemistry. [Link][8]

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link][9]

- Scribd.

- PREMIER Biosoft.

- JoVE.

- Chemistry Steps. Interpreting IR Spectra. [Link][11]

- ijirset.

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link][6]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link][7]

- Wikipedia.

- Michigan State University Department of Chemistry. Mass Spectrometry. [Link][14]

- University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][15]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. This compound | C14H16N2O4 | CID 7018187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 5. ijirset.com [ijirset.com]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. fiveable.me [fiveable.me]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. scribd.com [scribd.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

commercial availability of N-(Methoxycarbonyl)-l-tryptophan methyl ester

An In-depth Technical Guide to the Commercial Sourcing and Application of N-(Methoxycarbonyl)-l-tryptophan methyl ester (CAS 58635-46-4)

Abstract

This compound is a key protected amino acid derivative utilized by researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring protection on both the alpha-amino and carboxyl functional groups, makes it a valuable intermediate in multi-step organic syntheses, particularly in solution-phase peptide synthesis. This guide provides a comprehensive overview of its commercial availability, offering insights into the supplier landscape, critical quality control parameters, and best practices for handling and storage. Furthermore, it delves into the scientific context of its applications, providing actionable protocols and workflows to ensure its effective use in a laboratory setting. This document is designed to bridge the gap between procurement and application, empowering scientists to source and utilize this reagent with confidence and technical proficiency.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. This compound is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a methoxycarbonyl group and the carboxylic acid is esterified to a methyl ester.